3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a central heterocyclic triazin ring substituted with a sulfanyl-linked carbamoyl methyl group and a propanoic acid moiety. Its structure includes:
- Sulfanyl-carbamoyl methyl bridge: Connects the triazin core to a 4-butylphenyl group, contributing to lipophilicity and steric bulk.
- Propanoic acid tail: Improves solubility and facilitates interactions with polar targets.
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-2-3-4-12-5-7-13(8-6-12)20-15(24)11-28-18-22-21-14(9-10-16(25)26)17(27)23(18)19/h5-8H,2-4,9-11,19H2,1H3,(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLWONYCOBQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the butylanilino group: This step involves the reaction of the triazine intermediate with 4-butylaniline under specific conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
The compound 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex triazine derivative with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its scientific research applications, supported by data tables and documented case studies.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
Antidiabetic Potential
Compounds with triazine structures have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A related study highlighted the effectiveness of triazine derivatives in lowering blood glucose levels in diabetic models, indicating that our compound may also serve as a lead for developing new antidiabetic medications .
Anticancer Properties
Triazines are also being investigated for their anticancer properties. Preliminary studies suggest that compounds similar to 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Herbicide Development
The structural characteristics of triazines make them suitable candidates for herbicide development. Research has shown that modifications to the triazine core can enhance herbicidal activity against specific weeds while minimizing toxicity to crops .
Plant Growth Regulators
Triazine derivatives have been utilized as plant growth regulators. Their ability to modulate plant hormone levels can lead to improved growth and yield in various crops. Studies have reported increased biomass and enhanced resistance to environmental stressors when treated with triazine-based compounds .
Data Tables
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazine derivatives showed that compounds with similar functional groups exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, demonstrating the potential of our compound as a novel antimicrobial agent.
- DPP-IV Inhibition : In preclinical trials, a related triazine compound was found to effectively lower blood glucose levels in diabetic rats, showcasing its potential as an antidiabetic drug.
- Herbicidal Activity : Field trials indicated that modified triazine compounds could significantly reduce weed populations without harming crop yield, suggesting their viability as eco-friendly herbicides.
Mechanism of Action
The mechanism of action of 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds highlight key differences in substituents and properties:
Bioactivity and Mode of Action
- Electron-Withdrawing Groups (e.g., Cl, Br) : In analogs like the 3,5-dichlorophenyl derivative (), halogen atoms may improve target binding via dipole interactions or halogen bonding, critical for enzyme inhibition .
- Lipophilic Substituents (e.g., butyl, isopropyl) : The 4-butyl group in the target compound increases logP, favoring passive diffusion across membranes compared to hydrophilic analogs (e.g., 2-methoxyethyl in ) .
- Acid vs. Amide Termini: The propanoic acid tail (target compound) enhances solubility and ionic interactions compared to acetamide-terminated analogs (), which may prioritize hydrophobic binding pockets .
Physicochemical Properties
- Solubility: The target compound’s propanoic acid group improves aqueous solubility (~2–5 mg/mL estimated) compared to neutral analogs (e.g., acetamide derivatives in ).
- logP : Estimated logP ~3.5 (butylphenyl group dominates), higher than dichlorophenyl (logP ~2.8) and methoxyethyl (logP ~1.5) analogs .
- Stability : The triazin-5-one core is prone to hydrolysis under alkaline conditions, necessitating pH-controlled formulations .
Biological Activity
3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives and exhibits a complex structure that contributes to its biological properties. Its molecular formula is with a molecular weight of 465.6 g/mol. The presence of a sulfanyl group and an amine functional group suggests possible interactions with biological targets.
Research indicates that compounds similar to 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid may exert their effects through various mechanisms:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is a key enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Compounds with similar structures have shown significant inhibition of DPP-IV activity, which can lead to improved glycemic control in diabetic models .
- Antioxidant Activity : Some triazine derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and inflammation. This property is crucial in the prevention of various diseases related to oxidative damage.
- Antimicrobial Properties : There is emerging evidence that certain triazine derivatives exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds based on available literature:
Case Studies
- DPP-IV Inhibitors : A study evaluated a series of beta-amino amides incorporating fused heterocycles as potential DPP-IV inhibitors. The lead compound demonstrated an IC50 value of 18 nM, indicating strong inhibition . Such findings suggest that 3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid may have similar potential.
- Antioxidant Studies : Research on related triazine compounds has shown varying degrees of antioxidant capacity measured through different assays (e.g., DPPH radical scavenging). These studies highlight the importance of structural modifications in enhancing antioxidant properties .
- Microbial Efficacy : In vitro studies have demonstrated that certain triazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?
- The synthesis typically involves multi-step reactions, including thioether bond formation, carbamoylation, and triazine ring closure. Key steps require precise control of temperature (e.g., 60–80°C for thiol coupling), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios of intermediates .
- Systematic optimization can employ Design of Experiments (DoE) to evaluate factors like pH, reaction time, and catalyst loading. For example, microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) may enhance yield compared to conventional heating .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR (500 MHz) identify key functional groups (e.g., sulfanyl at δ 3.2–3.5 ppm, triazinone carbonyl at δ 165–170 ppm) .
- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–254 nm assess purity (>95%) and resolve byproducts .
- FTIR : Confirm carbamoyl (N–H stretch at ~3350 cm) and carboxylic acid (C=O at ~1700 cm) groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, which predict reactivity and binding sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Dock the triazinone core into hydrophobic pockets, scoring binding affinities (∆G < -8 kcal/mol suggests strong inhibition) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR or bioactivity results?
- Cross-Validation : Combine H-C HSQC and HMBC NMR to confirm ambiguous assignments (e.g., overlapping signals in the triazinone region) .
- Bioactivity Reproducibility : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate pharmacological effects. For example, discrepancies in IC values may arise from assay-specific interference (e.g., serum proteins) .
Q. How can reaction mechanisms (e.g., triazinone ring formation) be elucidated using kinetic and isotopic labeling studies?
- Kinetic Profiling : Monitor intermediate accumulation via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. carbamoylation) .
- Isotopic Labeling : Introduce O or N isotopes to trace oxygen/nitrogen sources during triazinone ring closure. MS fragmentation patterns reveal mechanistic pathways .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% HO) conditions at 37°C for 24–72 hours. Monitor degradation products via UPLC-QTOF-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
